molecular formula C8H7NO3S B13434395 1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one

1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one

Cat. No.: B13434395
M. Wt: 200.23 g/mol
InChI Key: DDIIAJRLFATEEE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a trideuteriomethyl group, which is a methyl group where all three hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one typically involves the introduction of the trideuteriomethyl group into the benzothiazole structure. One common method is the halolactonization of an aqueous solution of a salt of 1,1-dioxo-2-thiolen-4-ylacetic acid, which forms lactones of 1,1-dioxo-2-halo-cis-3-hydroxythiolan-4-ylacetic acids. These lactones can then undergo alkaline hydrolysis to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar halolactonization and hydrolysis reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers.

    Substitution: The trideuteriomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The trideuteriomethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one is unique due to the presence of the trideuteriomethyl group, which can enhance its stability and alter its biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H7NO3S

Molecular Weight

200.23 g/mol

IUPAC Name

1,1-dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H7NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5H,1H3/i1D3

InChI Key

DDIIAJRLFATEEE-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=CC=CC=C2S1(=O)=O

Canonical SMILES

CN1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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